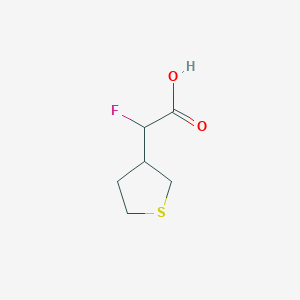
2-(2-Methylbutan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbutan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H22O. It is a type of alcohol, specifically a tertiary alcohol, due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is used primarily in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with 2-methyl-2-butanol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids like sulfuric acid or hydrochloric acid.
Solvent: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques like distillation and recrystallization to ensure high purity.
Safety Measures: Proper handling of strong acids and organic solvents to prevent accidents.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylbutan-2-yl)cyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexane.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(2-Methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The compound may also interact with cell membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: Another tertiary alcohol with similar properties but a different structure.
Cyclohexanol: A secondary alcohol with a similar cyclohexane ring but different substituents.
2-Cyclohexen-1-ol: An alcohol with a double bond in the cyclohexane ring, leading to different reactivity.
Uniqueness
2-(2-Methylbutan-2-yl)cyclohexan-1-ol is unique due to its specific structure, which combines a cyclohexane ring with a tertiary alcohol. This structure imparts unique physical and chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
91242-72-7 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
JKHLDPLGPPLIPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


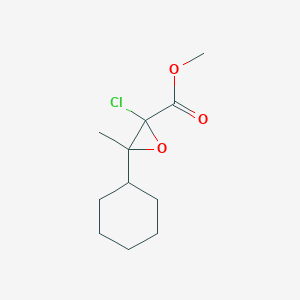
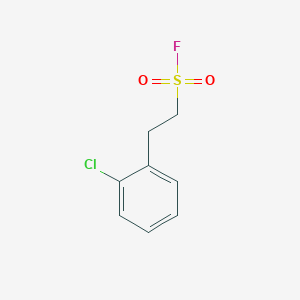
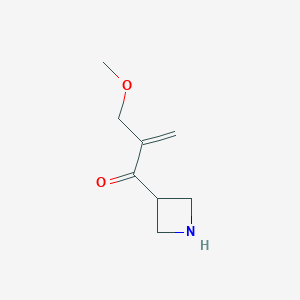
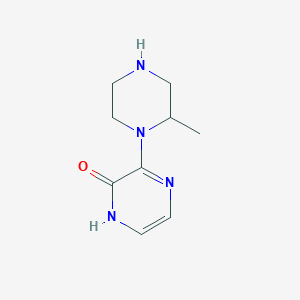
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
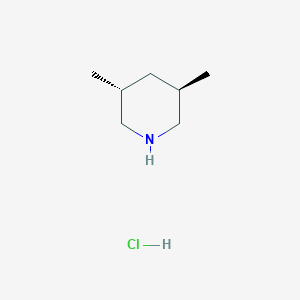





![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)

